molecular formula C9H8N2O2S B12344056 1H-Benzimidazole-5-carboxylic acid,2,3-dihydro-2-thioxo-, methylester

1H-Benzimidazole-5-carboxylic acid,2,3-dihydro-2-thioxo-, methylester

Cat. No.: B12344056
M. Wt: 208.24 g/mol
InChI Key: HEPHLMNPDKZJRS-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the mercapto group and the carboxylate ester in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate typically involves the cyclization of o-phenylenediamine with carbon disulfide, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The esterification step can be carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The benzimidazole ring can interact with nucleic acids, potentially interfering with DNA replication and transcription. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-mercapto-1h-benzo[d]imidazole-4-carboxylate
  • 2-Mercapto-1h-benzo[d]imidazole-6-carboxylic acid
  • Methyl 2-mercapto-6-methyl-1h-benzo[d]imidazole-5-carboxylate

Uniqueness

Methyl 2-mercapto-1h-benzo[d]imidazole-6-carboxylate is unique due to the specific positioning of the mercapto and carboxylate ester groups on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ester group enhances its solubility and facilitates its use in various synthetic and biological applications.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 2-sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)11-9(14)10-6/h2-5H,1H3,(H,11,14)

InChI Key

HEPHLMNPDKZJRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NC(=S)NC2=C1

Origin of Product

United States

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